molecular formula C8H11NO4S B3059534 5-Amino-4-methoxy-2-methylbenzenesulfonic acid CAS No. 53416-49-2

5-Amino-4-methoxy-2-methylbenzenesulfonic acid

Cat. No.: B3059534
CAS No.: 53416-49-2
M. Wt: 217.24 g/mol
InChI Key: OKVKUTWDLMMZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-methoxy-2-methylbenzenesulfonic acid is an organic compound with the molecular formula C8H11NO4S. It is a derivative of benzenesulfonic acid and is characterized by the presence of amino, methoxy, and methyl groups on the benzene ring. This compound is used in various scientific and industrial applications, particularly in the synthesis of azo dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methoxy-2-methylbenzenesulfonic acid typically involves the sulfonation of 4-amino-2-methylphenol followed by methylation and subsequent nitration. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The compound is usually produced as a sodium salt, which is water-soluble and easier to handle in large quantities.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methoxy-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzenesulfonic acids.

Scientific Research Applications

5-Amino-4-methoxy-2-methylbenzenesulfonic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of azo dyes, which are used as colorants in various industries.

    Biology: The compound is used in the development of analytical reagents to improve sensitivity in biological assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Amino-4-methoxy-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and sulfonic acid groups can participate in various chemical interactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-methoxy-2-methylbenzenesulfonic acid
  • 2-Methoxy-5-methyl-4-sulfoaniline
  • Cresidine-p-sulfonic acid

Uniqueness

5-Amino-4-methoxy-2-methylbenzenesulfonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This makes it particularly useful in the synthesis of azo dyes and other specialty chemicals, where precise control over the chemical structure is essential.

Properties

IUPAC Name

5-amino-4-methoxy-2-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-5-3-7(13-2)6(9)4-8(5)14(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVKUTWDLMMZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543891
Record name 5-Amino-4-methoxy-2-methylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53416-49-2
Record name Cresidinesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053416492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-4-methoxy-2-methylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRESIDINESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MG9638LTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-4-methoxy-2-methylbenzenesulfonic acid
Reactant of Route 2
5-Amino-4-methoxy-2-methylbenzenesulfonic acid
Reactant of Route 3
Reactant of Route 3
5-Amino-4-methoxy-2-methylbenzenesulfonic acid
Reactant of Route 4
Reactant of Route 4
5-Amino-4-methoxy-2-methylbenzenesulfonic acid
Reactant of Route 5
Reactant of Route 5
5-Amino-4-methoxy-2-methylbenzenesulfonic acid
Reactant of Route 6
Reactant of Route 6
5-Amino-4-methoxy-2-methylbenzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.